molecular formula C20H18N2O6S B2601692 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide CAS No. 2320889-76-5

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2601692
CAS No.: 2320889-76-5
M. Wt: 414.43
InChI Key: IAGYOFSWBHCGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide is a complex organic compound characterized by the presence of multiple functional groups, including benzodioxole, furan, thiophene, and ethanediamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as benzodioxole derivatives, furan derivatives, and thiophene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product.

Common synthetic routes may involve:

    Formation of Benzodioxole Intermediate: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Preparation of Furan and Thiophene Derivatives: These can be synthesized through various methods, including the cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole, furan, and thiophene intermediates with ethanediamide under controlled conditions, often using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide is unique due to the combination of benzodioxole, furan, and thiophene moieties within a single molecule

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-14(18-7-13(10-29-18)15-2-1-5-26-15)9-22-20(25)19(24)21-8-12-3-4-16-17(6-12)28-11-27-16/h1-7,10,14,23H,8-9,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGYOFSWBHCGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.